molecular formula C10H10F2O B3389127 1-(3,4-Difluorophenyl)-2-methylpropan-1-one CAS No. 913719-93-4

1-(3,4-Difluorophenyl)-2-methylpropan-1-one

Cat. No.: B3389127
CAS No.: 913719-93-4
M. Wt: 184.18 g/mol
InChI Key: UZHSMJBRPOTYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanone backbone

Mechanism of Action

Target of Action

The primary target of the compound “1-(3,4-Difluorophenyl)-2-methylpropan-1-one” is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection . They are used widely to treat various plant diseases caused by fungi .

Mode of Action

The compound interacts with its target, the SDHIs, by inhibiting their activity . It binds with the ubiquinone-binding region of SDH mainly through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction leads to changes in the structure of mycelia and cell membrane .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of SDHIs. The inhibition of SDHIs disrupts the normal functioning of phytopathogenic fungi, leading to their death . This results in the control of fungal diseases in plants .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its strong inhibitory activity on sdh in alternaria brassicae .

Result of Action

The compound’s action results in the inhibition of SDH, leading to the death of phytopathogenic fungi . It also causes changes in the structure of mycelia and cell membrane . Furthermore, it increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Action Environment

It’s worth noting that the compound has shown very low toxicity to plant growth and mammalian cells , suggesting that it may be relatively stable and effective in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-methylpropan-1-one typically involves the condensation of 3,4-difluorobenzaldehyde with a suitable methylpropanone derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-methylpropan-1-one
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Comparison: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSMJBRPOTYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913719-93-4
Record name 1-(3,4-difluorophenyl)-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorophenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.